molecular formula C19H21NO5S2 B4948000 [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate

Cat. No.: B4948000
M. Wt: 407.5 g/mol
InChI Key: KIZGPZSKZWFHQX-UHFFFAOYSA-N
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Description

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a morpholine ring, and a carbothioyl group attached to a phenyl ring, further linked to a methylbenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring using methanol and a suitable catalyst.

    Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a halogenated phenyl intermediate reacts with morpholine.

    Attachment of the carbothioyl group: This step involves the reaction of the morpholine-substituted phenyl intermediate with a thiocarbonyl reagent under controlled conditions.

    Sulfonation: Finally, the compound is sulfonated using methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Use of continuous flow reactors: Continuous flow reactors are employed to ensure consistent production and scalability.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring.

    Morpholine derivatives: Compounds containing a morpholine ring.

Uniqueness

    Structural Complexity: The combination of methoxy, morpholine, and carbothioyl groups attached to a phenyl ring makes [2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate unique.

Properties

IUPAC Name

[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S2/c1-14-3-6-16(7-4-14)27(21,22)25-17-8-5-15(13-18(17)23-2)19(26)20-9-11-24-12-10-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGPZSKZWFHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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